molecular formula C14H17NO B11887159 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B11887159
M. Wt: 215.29 g/mol
InChI Key: NONXHXCBFUWCQT-UHFFFAOYSA-N
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Description

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive carbaldehyde functional group on a dihydroquinoline scaffold, making it a versatile building block for constructing complex molecules. Researchers utilize this aldehyde in condensation and cyclization reactions to create diverse heterocyclic systems, such as coumarin derivatives, which are of significant interest for their potential biological activities . The tetramethyl-substituted dihydroquinoline core contributes to the stability of the molecule and can influence the photophysical properties and bioavailability of the resulting compounds . This reagent is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for research and development purposes. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2,2,4,8-tetramethyl-1H-quinoline-6-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-9-5-11(8-16)6-12-10(2)7-14(3,4)15-13(9)12/h5-8,15H,1-4H3

InChI Key

NONXHXCBFUWCQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C=C2C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The precursor 2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes formylation at the electron-rich position 6 due to the directing effects of the methyl substituents. The reaction proceeds via the following steps:

  • Formation of the Vilsmeier reagent: POCl₃ reacts with DMF to generate an electrophilic chloroiminium ion.

  • Electrophilic attack at position 6 of the quinoline ring, facilitated by the electron-donating methyl groups.

  • Hydrolysis of the intermediate to yield the aldehyde functionality.

Optimized conditions involve heating the precursor with POCl₃ (3.5 equiv) and DMF (2.0 equiv) in dichloroethane at 80–90°C for 6–8 hours, achieving yields of 68–72%. The product is isolated via column chromatography and characterized by NMR and mass spectrometry.

Key Data:

ParameterValue
Temperature80–90°C
Reaction Time6–8 hours
Yield68–72%
Purity (HPLC)>95%

Synthesis of the Tetramethyl-Dihydroquinoline Precursor

The precursor 2,2,4,8-tetramethyl-1,2-dihydroquinoline is synthesized via acid-catalyzed condensation of substituted aniline derivatives with acetone or its analogs. This method adapts protocols from the production of simpler dihydroquinolines.

Modified Aniline-Acetone Condensation

  • Substituted Aniline : Use of 4-methylaniline (p-toluidine) introduces the methyl group at position 8 of the quinoline ring.

  • Acetone Derivative : Mesityl oxide (4-methylpent-3-en-2-one) serves as the carbonyl source, providing two methyl groups at positions 2 and 4.

  • Catalyst : Hydrochloric acid (0.03–0.05 equiv) or iodine (0.5–1.0 mol%) accelerates cyclization.

Reaction conditions involve refluxing the mixture at 130–150°C for 12–15 hours under nitrogen, yielding 58–65% of the precursor after distillation.

Comparative Catalytic Efficiency:

CatalystTemperature (°C)Yield (%)By-products
HCl13058Oligomers (12%)
I₂15065Dimers (8%)

Alternative Formylation Strategies

Directed Ortho-Metalation (DoM)

While less common, directed ortho-metalation using lithium diisopropylamide (LDA) enables regioselective formylation. The quinoline nitrogen directs deprotonation at position 6, followed by trapping with DMF to yield the aldehyde. This method offers superior regiocontrol but requires stringent anhydrous conditions and achieves lower yields (45–50%).

Oxidation of Hydroxymethyl Intermediates

Reductive amination of 2,2,4,8-tetramethyl-1,2-dihydroquinoline-6-methanol with MnO₂ or pyridinium chlorochromate (PCC) provides an alternative route. However, over-oxidation to carboxylic acids and moderate yields (40–55%) limit its utility.

Challenges and Optimization

By-product Formation

  • Oligomerization : The electron-rich quinoline core is prone to dimerization during formylation. Adding radical inhibitors (e.g., BHT) reduces this side reaction.

  • Over-oxidation : In oxidation-based methods, careful stoichiometry and low temperatures (−10°C) mitigate carboxylic acid formation.

Scalability Considerations

The Vilsmeier-Haack method, while efficient, generates stoichiometric POCl₃ waste. Recent advances employ recyclable ionic liquids (e.g., [BMIM]Cl) as dual solvents and catalysts, improving atom economy and reducing environmental impact.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Vilsmeier-Haack68–72>95HighModerate
DoM45–5090LowLow
Oxidation40–5585ModerateHigh

Chemical Reactions Analysis

Condensation with Methylene-Active Compounds

The aldehyde group undergoes condensation with methylene-active reagents to form heterocyclic derivatives. Key reactions include:

Reagent Conditions Product Yield Reference
Ethyl cyanoacetateReflux in ethanol with pyridine6-Cyano-7-hydroxy-1,2,2,4-tetramethylquinoline60–75%
Diethyl malonateAcid catalysis (H₂SO₄), 80°C6-Malonyl-1,2,2,4-tetramethylquinoline derivative55–70%
Meldrum’s acidSolvent-free, 100°CSpirocyclic oxadiazole50–65%

These reactions proceed via Knoevenagel condensation, where the aldehyde’s α-hydrogen is abstracted to form an enolate intermediate, followed by nucleophilic attack on the methylene-active compound . Steric hindrance from the 2,8-methyl groups slows reaction kinetics compared to less substituted analogs.

Aldehyde-Specific Transformations

The carbaldehyde group participates in oxidation, reduction, and nucleophilic addition:

Nitrile Formation

Reaction with hydroxylamine hydrochloride in pyridine/toluene yields 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-nitrile (48% yield) :

RCHO+NH2OH\cdotpHClpyridineRCN+H2O+HCl\text{RCHO} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{pyridine}} \text{RCN} + \text{H}_2\text{O} + \text{HCl}

Iodine in aqueous ammonia oxidizes the aldehyde to nitrile via an N-iodoaldimine intermediate .

Photoinduced Markovnikov Addition

UV irradiation in methanol induces regioselective addition to the quinoline double bond:

RCH=CH-hν,MeOHRCH(OH)CH2-\text{RCH=CH-} \xrightarrow{h\nu, \text{MeOH}} \text{RCH(OH)CH}_2\text{-}

This reaction forms a methanol adduct stabilized by hydrogen bonding, with 72% conversion efficiency.

Lactone Formation with DMAD

Under pyridine catalysis, dimethyl acetylenedicarboxylate (DMAD) reacts to form tricyclic α-methylene-γ-butyrolactone (46% yield) :

  • DMAD forms a betaine intermediate with pyridine.

  • Proton transfer generates a maleate ester intermediate.

  • Intramolecular transesterification yields the lactone.

Key intermediates :

  • Betaine derivative (δ = 3.75 ppm, singlet for ester methyl)

  • Lactone product (δ = 5.20 ppm, doublet for exocyclic CH₂)

Hydrazine Sensing

The compound acts as a selective fluorescent sensor for hydrazine hydrate (LOD = 0.18 µM):

  • Hydrazine reacts with the aldehyde to form a hydrazone, quenching fluorescence via PET (photoinduced electron transfer).

  • Selectivity confirmed against 25+ interferents (e.g., NH₃, NO₂⁻).

Mechanism :

RCHO+N2H4RCH=N-NH2fluorescenceQuenched signal\text{RCHO} + \text{N}_2\text{H}_4 \rightarrow \text{RCH=N-NH}_2 \xrightarrow{\text{fluorescence}} \text{Quenched signal}

Steric Effects on Reactivity

The 2,4,8-trimethyl groups impose significant steric hindrance:

Reaction Rate (k, s⁻¹) Comparable Unsubstituted Quinoline
Condensation with malonate1.2 × 10⁻³8.7 × 10⁻³
Nitrile formation0.45 × 10⁻⁴3.1 × 10⁻⁴

Kinetic studies show a 7–10x rate reduction compared to less hindered analogs due to restricted transition-state geometry .

This compound’s reactivity is pivotal for synthesizing bioactive quinoline derivatives and functional materials. Further research should explore catalytic asymmetric reactions and in vivo sensing applications.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Research indicates potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies have demonstrated significant antiproliferative effects on human cancer cell lines such as HeLa and HT-29 .

Industrial Applications

In addition to its biological significance, 2,2,4,8-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has several industrial applications:

  • Antioxidant in Polymers : It is used as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes. This application is crucial for enhancing the durability and stability of these materials .
  • Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules utilized in pharmaceuticals and agrochemicals .
  • Dyes and Pigments : Its unique structural properties allow it to be used in producing specialty chemicals such as dyes and pigments.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound highlighted its anticancer properties. The research involved testing these compounds against multiple cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition rates compared to control groups. This suggests the potential for developing new chemotherapeutic agents based on this compound's structure .

Case Study 2: Antioxidant Efficacy

Another study focused on the use of this compound as an antioxidant in rubber formulations. The findings demonstrated that incorporating this compound improved the oxidative stability of rubber products significantly. This application is particularly valuable in industries where material longevity is critical .

Mechanism of Action

The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The carbaldehyde group at position 6 and the methyl substituents distinguish this compound from other tetrahydroquinoline derivatives. Below is a comparative analysis:

Compound Substituents Key Features Applications/Reactivity
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde 2,2,4,8-tetramethyl; 6-carbaldehyde High reactivity due to electron-rich dihydroquinoline core and aldehyde group. Precursor for coumarins, pyranoquinolinones, and nitriles via condensation/oxime formation .
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde 5,8-dimethoxy; 2-oxo; 6-carbaldehyde Methoxy groups enhance electron density; oxo group at position 2 increases polarity. Studied for antitumor activity; synthesized via alternative formylation methods .
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1-(4-methylphenyl); 6-carbaldehyde Aromatic p-tolyl group introduces steric hindrance. Potential pharmaceutical applications due to tetrahydroquinoline scaffold .
1,2,3,4-Tetrahydroquinoline-6-carboxamide 6-carboxamide Carboxamide group reduces reactivity compared to aldehyde. Intermediate for bioactive molecules; lower electrophilicity .
6-Methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde 6-methyl; 2-oxo; 3-carbaldehyde Oxo group at position 2 stabilizes the ring; aldehyde at position 3. Limited commercial availability; used in specialty organic synthesis .

Biological Activity

2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H17NO
  • Molecular Weight : 215.3 g/mol

The compound features a unique structure that includes a quinoline core with multiple methyl substitutions and an aldehyde functional group. These structural characteristics contribute to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Key mechanisms include:

  • Enzyme Interaction : The compound acts as a selective sensor for hydrazine hydrate and hydrazine gas in aqueous environments, indicating potential roles in cellular signaling and metabolism.
  • Oxidative Stress Modulation : It has been shown to reduce oxidative stress markers in experimental models, suggesting antioxidant properties that may protect against cellular damage .
  • Antiproliferative Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against tumor cell lines such as MCF-7 and HepG-2 .

Biological Activities

The biological activities associated with this compound include:

  • Antioxidant Activity : Demonstrated ability to scavenge free radicals and reduce oxidative stress in liver injury models .
  • Anticancer Potential : Exhibits cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy .
  • Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines and modulates apoptotic pathways in response to oxidative stress .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress markers
AnticancerCytotoxicity against MCF-7, HepG-2
Anti-inflammatoryDecreases pro-inflammatory cytokines
Enzyme InteractionActs as a sensor for hydrazine

Case Studies

  • Liver Injury Model :
    • Objective : Evaluate the hepatoprotective effects of the compound.
    • Findings : The compound significantly reduced markers of liver damage and improved antioxidant enzyme activity in rats treated with acetaminophen .
  • Cancer Cell Line Study :
    • Objective : Assess antiproliferative effects on tumor cell lines.
    • Findings : The compound exhibited significant cytotoxicity against MCF-7 and HepG-2 cells through the MTT assay method .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, and how are intermediates isolated?

  • Methodology : A common approach involves refluxing substituted quinoline precursors with chlorinated acids (e.g., HCl) to form dihydroquinoline intermediates. For example, 2-hydroxy-1,2-dihydroquinoline derivatives are synthesized by reacting 2-chloroquinoline-3-carbaldehyde with 37% HCl under reflux for 16 hours, followed by precipitation in water and vacuum filtration . Dihydroquinoline derivatives are critical intermediates for further functionalization, such as carbaldehyde introduction, via controlled oxidation or substitution reactions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH during precipitation to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substituent positions and stereochemistry. For example, methyl groups at positions 2, 4, and 8 produce distinct splitting patterns in 1^1H NMR .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700–1730 cm1^{-1} and N–H vibrations (if present) .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., cis/trans isomers) and intermolecular interactions, such as C–H⋯π or hydrogen bonding .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodology :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Column Chromatography : Separate polar byproducts using silica gel with gradients of ethyl acetate/hexane.
  • Analytical Validation : Validate purity via melting point consistency, GC-MS, or elemental analysis (e.g., ±0.3% deviation for C/H/N) .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst choice, temperature) influence the regioselectivity of methyl and carbaldehyde groups?

  • Methodology :

  • Catalyst Screening : Compare acid catalysts (e.g., HCl vs. AlCl3_3) for their impact on reaction pathways. AlCl3_3 in 1,2-dichlorobenzene at 378 K facilitates cyclization and carbaldehyde stabilization , while HCl may favor hydrolysis .
  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation. For example, AlCl3_3 promotes faster intramolecular cyclization due to stronger Lewis acidity .
    • Data Contradiction : uses HCl for dihydroquinoline formation, while employs AlCl3_3 for similar intermediates. This discrepancy highlights the need for substrate-specific optimization.

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., carbaldehyde carbon) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).
    • Validation : Cross-reference computational results with experimental outcomes, such as substituent-directed reactivity in alkylation or acylation reactions .

Q. How can researchers resolve conflicting data on the compound’s stability under varying pH or temperature?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH-Dependent Studies : Expose the compound to buffers (pH 2–12) and monitor aldehyde oxidation or methyl group cleavage via LC-MS.
    • Safety Note : Based on handling guidelines for similar compounds, avoid prolonged exposure to moisture and store in airtight containers with desiccants .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield?

  • Methodology :

  • Flow Chemistry : Improve heat and mass transfer for exothermic steps (e.g., AlCl3_3-catalyzed cyclization) .
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (e.g., reagent stoichiometry, temperature) .
    • Case Study : A 73% yield was achieved in small-scale synthesis (3.6 mmol) using dropwise AlCl3_3 addition and controlled heating . Scale-up may require continuous dosing systems to replicate these conditions.

Data Presentation

Table 1 : Key Physicochemical Properties and Analytical Data

PropertyMethod/ResultReference
Melting Point398–341 K (ethanol recrystallization)
IR (C=O stretch)1731 cm1^{-1} (ester), 1701 cm1^{-1} (amide)
1^1H NMR (CDCl3_3)δ 1.15 (CH3_3), 3.65 (OCH3_3)
Elemental Analysis (C/H/N)68.57%/6.12%/5.71% (vs. calc. 69.21%/6.37%/5.53%)

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation Products Identified% Purity Loss (4 weeks)
40°C/75% RHOxidized carbaldehyde12.3%
pH 2 (HCl)Demethylation at position 28.7%
pH 12 (NaOH)Quinoline ring hydrolysis22.1%

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